Product packaging for Desamino Chloro (S)-Fluoxetine(Cat. No.:CAS No. 114446-51-4)

Desamino Chloro (S)-Fluoxetine

Cat. No.: B125542
CAS No.: 114446-51-4
M. Wt: 314.73 g/mol
InChI Key: VOPIMWRKIKTDPS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desamino Chloro (S)-Fluoxetine (CAS 114446-51-4) is a chiral synthetic analog of fluoxetine, a well-characterized Selective Serotonin Reuptake Inhibitor (SSRI) . Fluoxetine's primary mechanism of action involves the potent inhibition of the serotonin (5-hydroxytryptamine) reuptake transporter in presynaptic neurons, leading to increased extracellular levels of this neurotransmitter in the brain . The (S)-configuration is of particular research interest due to the enantioselective metabolism observed in the parent compound; the S-enantiomer of fluoxetine is metabolized at a different rate and contributes significantly to the prolonged biological activity . The specific "Desamino Chloro" modifications are expected to alter the molecule's physicochemical and pharmacokinetic properties, potentially providing a valuable tool for investigating the structure-activity relationships of SSRIs and exploring novel receptor interactions. While the full pharmacological profile of this analog is not yet fully elucidated, it serves as a critical research compound for neuroscientists and medicinal chemists. Potential applications include studies focused on serotonin transporter binding kinetics, the design of novel antidepressant agents, and the metabolic pathways of chiral phenoxypropylamine derivatives. This product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14ClF3O B125542 Desamino Chloro (S)-Fluoxetine CAS No. 114446-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPIMWRKIKTDPS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446603
Record name 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114446-51-4
Record name 1-[(1S)-3-Chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114446-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Desamino Chloro S Fluoxetine

Established Synthetic Pathways for Desamino Chloro (S)-Fluoxetine

The primary strategies for synthesizing this compound involve the formation of an ether linkage between a chiral three-carbon phenylpropyl chain and a substituted phenolic ring.

Nucleophilic Substitution Approaches and Precursors

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A documented method involves the reaction of a chiral alcohol precursor with a fluorinated aromatic compound. The key precursors for this approach are (R)-(+)-3-chloro-1-phenylpropanol and α,α,α-trifluoro-p-cresol. chemicalbook.com In this context, the hydroxyl group of the alcohol acts as a nucleophile, attacking the aromatic ring in a process that is often facilitated by activating groups on the ring or by specific reaction conditions that promote ether formation.

The synthesis of the chiral precursor, (S)-3-chloro-1-phenyl-1-propanol ((S)-CPPO), is a critical step. One efficient method involves the asymmetric reduction of 3-chloro-1-phenyl-1-propanone (3-CPP) using a carbonyl reductase (CBR) enzyme. This biocatalytic approach can achieve high conversion rates and excellent enantiomeric excess (ee). nih.gov

Table 1: Key Precursors in the Synthesis of this compound

Precursor Name Chemical Structure Role in Synthesis
(R)-(+)-3-chloro-1-phenylpropanol C₉H₁₁ClO Provides the chiral phenylpropyl chloride backbone.

Chlorination and Amino Group Removal Strategies

The name "this compound" signifies its structural relationship to (S)-Fluoxetine, specifically the absence of the terminal amino group ("desamino") and the presence of a chlorine atom on the propyl chain. Synthetic strategies reflect these features. The synthesis does not involve removing an amino group from fluoxetine (B1211875) itself, but rather starts with precursors that either lack a nitrogen functionality or have a group that will not be converted into an amine.

The "chloro" aspect is introduced via the starting material, (R)-(+)-3-chloro-1-phenylpropanol. The synthesis of this precursor often starts from 3-chloropropiophenone, which is then asymmetrically reduced to establish the chiral center. nih.govresearchgate.net This ensures the chlorine atom is present in the backbone from an early stage. The "desamino" characteristic is inherent to the synthetic design, which omits the introduction of a nitrogen-containing functional group that would typically be present in the synthesis of fluoxetine itself. For instance, the synthesis of fluoxetine often involves intermediates like N-methyl-3-phenyl-3-hydroxypropylamine, which are absent in the pathway to its desamino analogue. scielo.br

O-Arylation and Mitsunobu Reaction Comparative Analysis

The formation of the ether bond in this compound is a critical O-arylation step. One of the most effective methods for achieving this transformation under mild conditions is the Mitsunobu reaction. chemicalbook.comnih.gov A documented synthesis of the title compound employs classic Mitsunobu conditions, reacting (R)-(+)-3-chloro-1-phenylpropanol with α,α,α-trifluoro-p-cresol in the presence of triphenylphosphine (B44618) (PPh₃) and diethylazodicarboxylate (DEAD). chemicalbook.com

The Mitsunobu reaction is often favored over traditional Williamson ether synthesis or nucleophilic aromatic substitution (SNAr) for complex molecules because it proceeds under neutral conditions and with a predictable inversion of stereochemistry at the alcohol carbon, although in this specific synthesis, the stereocenter is not the site of reaction. nih.gov

Table 2: Comparative Analysis of O-Arylation Methods

Reaction Reagents/Conditions Advantages Disadvantages
Mitsunobu Reaction Alcohol, Phenol, PPh₃, DEAD/DIAD Mild, neutral conditions; high yields. researchgate.net Stoichiometric phosphine oxide byproduct can complicate purification. nih.gov

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxide, Activated Aryl Halide (e.g., 4-chlorobenzotrifluoride), Heat, DMSO | Utilizes common and inexpensive reagents. scielo.br | Requires harsh conditions (high temperature, strong base) and an electron-withdrawing group on the aryl ring. |

Influence of Reaction Conditions on Yield and Enantiomeric Purity

For the specific Mitsunobu synthesis of this compound, the reaction is carried out in tetrahydrofuran (B95107) (THF) at room temperature. This choice of solvent and temperature helps to minimize side reactions and preserve the stereochemical integrity of the chiral starting material. The reported yield for this specific transformation was 65%. chemicalbook.com In the biocatalytic synthesis of the (S)-CPPO precursor, controlling pH (7.0) and temperature (30 °C) was essential to achieve a 100% conversion and an enantiomeric excess of 99.6%. nih.gov

Table 3: Reported Reaction Conditions and Outcome for this compound Synthesis via Mitsunobu Reaction

Parameter Condition Outcome Reference
Precursors (R)-(+)-3-chloro-1-phenylpropanol, α,α,α-trifluoro-p-cresol - chemicalbook.com
Reagents Triphenylphosphine, Diethylazodicarboxylate - chemicalbook.com
Solvent Tetrahydrofuran (THF) - chemicalbook.com
Temperature Room Temperature - chemicalbook.com
Yield - 65% chemicalbook.com

| Optical Rotation | - | [α]D -2.2° (c 12.5, CHCl₃) | chemicalbook.com |

Enantioselective Synthesis and Stereochemical Control

Achieving high enantiomeric purity is paramount in pharmaceutical chemistry. For this compound, stereochemical control is established by using an enantiomerically pure starting material, (R)-(+)-3-chloro-1-phenylpropanol. The subsequent ether formation reaction is designed to proceed without affecting the chiral center.

Chiral Resolution Techniques in Synthesis

While the documented synthesis of this compound begins with a resolved precursor, the broader context of synthesizing related chiral compounds like fluoxetine often involves chiral resolution. wikipedia.org Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Had the synthesis started with racemic 3-chloro-1-phenylpropanol, a resolution step would have been necessary.

Common techniques for chiral resolution include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture (e.g., a racemic alcohol or amine) with a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form a pair of diastereomeric salts. wikipedia.orgnih.gov These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. chiraltech.comnih.gov For fluoxetine and its analogues, polysaccharide-based CSPs and ovomucoid phases have been used effectively. chiraltech.comnih.gov This method can provide baseline resolution of enantiomers, allowing for both purification and the determination of enantiomeric excess. chiraltech.com

Asymmetric Catalysis in Stereospecific Preparation

The stereospecific preparation of this compound, which is (S)-1-chloro-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propane, hinges on the asymmetric synthesis of its key chiral intermediate, (S)-3-chloro-1-phenylpropanol. Various asymmetric catalysis strategies have been developed to achieve high enantioselectivity in the synthesis of this precursor.

One prominent method is the asymmetric reduction of the prochiral ketone, 3-chloro-1-phenyl-1-propanone. This transformation is effectively catalyzed by a range of chiral catalysts, including metal complexes and biocatalysts.

Metal-Catalyzed Asymmetric Hydrogenation:

Supported iron-based chiral catalysts have demonstrated high efficiency in the asymmetric catalytic hydrogenation of β-chloro-propiophenone to yield (S)-3-chloro-1-phenylpropanol. masterorganicchemistry.comacs.org The reaction conditions, such as temperature, pressure, and the concentration of additives like potassium hydroxide, play a crucial role in optimizing both the chemical yield and the enantiomeric excess (e.e.). masterorganicchemistry.comacs.org

CatalystReducing AgentConditionsYield (%)e.e. (%)
Fe(S-BINAP)2(S,S-DPENDS)/γ-Al2O3H260°C, 1.2 MPa, 2x10-2 mol/L KOH9990
Chiral Boron OxazolidineBH3·MeS-8994.6

Biocatalytic Asymmetric Reduction:

Enzymes, particularly reductases, offer a green and highly selective alternative for the synthesis of (S)-3-chloro-1-phenylpropanol. Recombinant Escherichia coli cells harboring specific reductases, such as the YOL151W reductase from Saccharomyces cerevisiae, have been successfully employed for the stereoselective bioreduction of 3-chloro-1-phenyl-1-propanone. tandfonline.com The use of cosolvents like 2-methyltetrahydrofuran can enhance the conversion and enantioselectivity. tandfonline.com

BiocatalystSubstrateConditionsYield (%)e.e. (%)
Recombinant E. coli with YOL151W reductase3-chloro-1-phenyl-1-propanone3% (v/v) 2-methyltetrahydrofuran, 2% (v/v) Triton X-10098.6>99.9

Furthermore, lipases have been utilized in the kinetic resolution of racemic esters of 3-chloro-1-phenylpropanol, such as the acetate ester. ambeed.com These enzymes selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in high enantiomeric purity. ambeed.com

Chemical Reactivity and Derivatization Potential of this compound

The chemical reactivity of this compound is primarily dictated by the benzylic ether and the primary alkyl chloride functionalities. These groups allow for a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution, opening avenues for the synthesis of various derivatives.

Oxidation Reactions and Products

The benzylic ether linkage in this compound is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO4), can cleave the benzylic C-H bond. In related benzylic ethers, this oxidation leads to the formation of the corresponding benzoate esters. tandfonline.com It is therefore anticipated that the oxidation of this compound under similar conditions would yield (S)-3-chloro-1-oxo-1-phenyl-3-(4-(trifluoromethyl)phenoxy)propane. The use of phase transfer catalysts like triethylbenzylammonium chloride (TEBAC) can facilitate this reaction in a two-phase system. tandfonline.com

Starting MaterialOxidizing AgentProduct
This compoundPotassium Permanganate (KMnO4)(S)-3-chloro-1-oxo-1-phenyl-3-(4-(trifluoromethyl)phenoxy)propane

Reduction Reactions and Products

The primary alkyl chloride in this compound can be reduced to an alkane. Strong reducing agents like lithium aluminum hydride (LiAlH4) are known to effectively reduce primary and secondary alkyl halides to their corresponding alkanes. masterorganicchemistry.comacs.orgquora.comyoutube.com Therefore, the reaction of this compound with LiAlH4 is expected to yield (S)-1-phenyl-1-(4-(trifluoromethyl)phenoxy)propane.

Starting MaterialReducing AgentProduct
This compoundLithium Aluminum Hydride (LiAlH4)(S)-1-phenyl-1-(4-(trifluoromethyl)phenoxy)propane

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in this compound is attached to a primary carbon, making it a good substrate for SN2 reactions. A variety of nucleophiles can be employed to displace the chloride ion and introduce new functionalities.

Reaction with Amines:

The reaction with ammonia or primary amines can be used to introduce an amino group, leading to the formation of analogues of fluoxetine. However, these reactions can be difficult to control, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts due to the nucleophilicity of the newly formed amine. youtube.comlibretexts.orgyoutube.comchemguide.co.uk

Reaction with Hydroxide and Alkoxides:

Nucleophilic substitution with hydroxide ions (e.g., from NaOH or KOH) would lead to the formation of the corresponding alcohol, (S)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-ol. Similarly, reaction with alkoxides (RO-) would yield the corresponding ethers. chemguide.co.uk

Reaction with Thiolates:

Thiolates (RS-) are excellent nucleophiles and would readily displace the chloride to form the corresponding thioethers.

Below is a table summarizing the expected products from nucleophilic substitution reactions with various nucleophiles.

NucleophileProduct
Ammonia (NH3)(S)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine
Methylamine (CH3NH2)(S)-N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine (S-Fluoxetine)
Hydroxide (OH-)(S)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-ol
Methoxide (CH3O-)(S)-1-methoxy-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propane
Ethanethiolate (CH3CH2S-)(S)-1-(ethylthio)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propane

Molecular Mechanisms of Action in Preclinical Models

Interaction with Neurotransmitter Transporters

Serotonin (B10506) Transporter (SERT) Binding and Inhibition

It is hypothesized that, like its parent compound, Desamino Chloro (S)-Fluoxetine interacts with the serotonin transporter (SERT). The (S)-enantiomer of fluoxetine (B1211875) is known to exhibit a higher affinity for SERT. While it is suggested that the (S)-enantiomer of this compound also possesses a higher affinity for serotonin reuptake transporters, specific binding affinity data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values from preclinical in vitro assays, are not available in the public domain. Such data is crucial for quantifying its potency as a SERT inhibitor.

Interactive Data Table: SERT Binding Affinity (Hypothetical Data)

CompoundKi (nM) for SERTIC50 (nM) for Serotonin Uptake
This compoundData Not AvailableData Not Available
(S)-Fluoxetine~1~10

Note: The data for (S)-Fluoxetine is approximate and for comparative context only. Data for this compound is unavailable.

Modulation of Norepinephrine (B1679862) and Dopamine (B1211576) Systems

Fluoxetine itself has a significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) compared to SERT, which contributes to its classification as a selective serotonin reuptake inhibitor (SSRI). It is plausible that this compound would exhibit a similar selectivity profile. However, without preclinical binding assays to determine its affinity for NET and DAT, its effects on the norepinephrine and dopamine systems remain speculative. Research on fluoxetine has shown that at higher doses, it may increase extracellular levels of norepinephrine and dopamine in the prefrontal cortex, potentially through interactions with 5-HT2C receptors. Whether this compound shares this characteristic is unknown.

Interactive Data Table: Transporter Selectivity Profile (Hypothetical Data)

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)NET/SERT Selectivity RatioDAT/SERT Selectivity Ratio
This compoundN/AN/AN/AN/AN/A
Fluoxetine~1~200~2000~200~2000

Note: Data for Fluoxetine is approximate and for comparative context. "N/A" indicates data is not available for this compound.

Comparison with Fluoxetine's Molecular Targets

Fluoxetine's primary molecular target is the serotonin transporter. Its therapeutic effects are largely attributed to the inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft. Structurally, this compound is an analog of (S)-Fluoxetine, distinguished by the absence of a terminal amino group and the addition of a chlorine atom on the propyl chain. These modifications would be expected to alter its binding affinity and selectivity for SERT and other molecular targets. A comprehensive comparison would require quantitative binding data for both compounds against a panel of transporters and receptors.

Receptor Binding Profiles in Preclinical Assays

A key feature of fluoxetine's pharmacological profile is its relatively low affinity for a wide range of other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants. A complete understanding of this compound's potential effects would necessitate a broad receptor binding screen in preclinical assays. In the absence of such studies, its receptor binding profile remains undetermined.

Structure Activity Relationship Sar Studies of Desamino Chloro S Fluoxetine and Analogues

Impact of Chloro-Substitution on Biological Activity

The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties and, consequently, its activity. eurochlor.org In the case of Desamino Chloro (S)-Fluoxetine, the chlorine is situated on the propyl chain. Generally, chlorination can influence biological activity through several mechanisms:

Increased Lipophilicity : The addition of a chlorine atom typically increases the lipophilicity (fat-solubility) of a molecule. researchgate.net This can enhance its ability to cross cellular membranes or partition into the lipophilic domains of a target protein, potentially leading to improved potency. researchgate.net

Steric and Electronic Effects : A chlorine atom is larger than a hydrogen atom and possesses a strong electron-withdrawing inductive effect. researchgate.netnih.gov When positioned within a binding pocket of a protein, it can cause steric hindrance or engage in specific electronic interactions (e.g., halogen bonding) with amino acid residues. These interactions can either increase or decrease binding affinity depending on the specific topology of the binding site. nih.gov

Metabolic Stability : Halogenation can sometimes block sites of metabolic oxidation, leading to a longer biological half-life.

The influence of a chlorine substituent must be determined empirically, as its effect can be highly position-dependent and may enhance, diminish, or abolish biological activity altogether. eurochlor.org

Table 1: Physicochemical Effects of Chloro-Substitution
PropertyGeneral Effect of Chlorine Atom IntroductionPotential Consequence for Biological Activity
LipophilicityIncreaseEnhanced membrane permeation and/or binding to hydrophobic pockets. researchgate.net
Electronic ProfileStrong electron-withdrawing effectAltered electronic interactions with target protein residues. researchgate.net
Steric ProfileIncreased atomic radius compared to hydrogenCan facilitate or hinder optimal fit within a binding site. nih.gov

Role of the Desamino Moiety in Pharmacological Profile

The terminal amino group is a hallmark of the aryloxypropylamine class of compounds and is fundamental to the activity of fluoxetine (B1211875). Research into fluoxetine derivatives has demonstrated that this moiety is crucial for its biological effects.

In a study investigating the structure-activity relationship of fluoxetine for anti-inflammatory activity, a derivative lacking the amine group (designated FLX-a) was synthesized and tested. researchgate.net The results showed that this desamino analogue completely lacked the inhibitory activity against interleukin-6 (IL-6) production that was observed with fluoxetine. researchgate.netnih.gov This finding strongly suggests that the amino group is essential for this particular pharmacological action. The charged nitrogen atom at physiological pH is often critical for forming a key ionic bond or hydrogen bond with a negatively charged residue (e.g., aspartate) in the binding site of target proteins, such as the serotonin (B10506) transporter (SERT). nih.gov The absence of this group in this compound would prevent this critical interaction, likely leading to a significant loss or alteration of its pharmacological profile compared to its parent compound.

Table 2: Importance of the Amino Group in Fluoxetine Analogues
CompoundKey Structural FeatureObserved Anti-inflammatory Activity (IL-6 Inhibition)
FluoxetineContains N-methylamino groupPotent (IC₅₀ = 4.76 µM) nih.gov
FLX-a (Desamino-fluoxetine)Lacks amino groupInactive researchgate.netnih.gov

Stereochemical Influences on Target Interaction and Potency

Chirality plays a pivotal role in the pharmacology of fluoxetine and related compounds. mdpi.com Fluoxetine is administered as a racemic mixture of (S)- and (R)-enantiomers, which exhibit distinct pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov

The (S)-enantiomer of fluoxetine is a more potent inhibitor of serotonin reuptake than the (R)-enantiomer. nih.gov This stereoselectivity extends to its active metabolite, norfluoxetine (B159337), where (S)-norfluoxetine is approximately 20 times more potent than (R)-norfluoxetine as a serotonin reuptake inhibitor. nih.gov This difference in potency is attributed to the specific three-dimensional orientation of the substituents around the chiral center, which allows for a more favorable interaction with the binding site on the serotonin transporter. mdpi.com

For this compound, the (S)-configuration dictates a specific spatial arrangement of the phenyl group, the chloro-substituted propyl chain, and the trifluoromethyl-substituted phenoxy ring. This defined stereochemistry is critical for how the molecule fits into a protein's binding pocket. It is highly probable that the (S)-enantiomer would exhibit a higher affinity for its biological target compared to its (R)-counterpart, assuming a specific and stereoselective binding interaction, mirroring the observations for the parent fluoxetine molecule. mdpi.com

Table 3: Stereoselectivity of Fluoxetine and Norfluoxetine
CompoundPotency as Serotonin Reuptake Inhibitor
(S)-FluoxetineMore potent than (R)-Fluoxetine nih.gov
(R)-FluoxetineLess potent than (S)-Fluoxetine nih.gov
(S)-Norfluoxetine~20-fold more potent than (R)-Norfluoxetine nih.gov
(R)-NorfluoxetineSignificantly less potent than (S)-Norfluoxetine nih.gov

Comparative SAR with Fluoxetine and Other Aryloxypropylamines

The structure-activity relationship of this compound is best understood by comparing it to fluoxetine and the broader class of aryloxypropylamine SERT inhibitors.

Fluoxetine : The key features for fluoxetine's high affinity and selectivity for SERT are the protonatable secondary amine and the electron-withdrawing trifluoromethyl group at the para position of the phenoxy ring. longdom.orgnih.gov The N-methyl group is important, and its removal to form norfluoxetine still results in a potent SERT inhibitor. nih.gov

This compound : This compound retains the para-trifluoromethylphenoxy moiety and the (S)-stereoconfiguration, both of which are generally favorable for activity in the parent series. However, the complete removal of the amino group represents a drastic modification. As this group is considered essential for anchoring the molecule in the SERT binding site, its absence would be expected to cause a profound loss of affinity for the serotonin transporter. researchgate.netnih.gov The addition of the chloro group on the propyl chain adds lipophilicity but is unlikely to compensate for the loss of the critical amine interaction.

Therefore, when compared to fluoxetine, this compound is predicted to have a significantly different pharmacological profile. While fluoxetine is a potent SSRI, the desamino analogue would likely lack significant activity at the serotonin transporter. nih.govpsychopharmacologyinstitute.com Its primary relevance is as a process-related impurity in the synthesis of (S)-Fluoxetine, where its characterization is vital for quality control.

Table 4: Comparative Structural Features and Predicted SERT Activity
CompoundTerminal GroupPhenoxy Ring SubstitutionStereochemistryPredicted SERT Affinity
(S)-FluoxetineN-methylamino4-CF₃(S)High
(S)-NorfluoxetineAmino (NH₂)4-CF₃(S)Very High nih.gov
This compoundNone (Desamino)4-CF₃(S)Very Low / Negligible researchgate.netnih.gov

Pharmacological Investigations in Preclinical Systems

In Vitro Pharmacological Profiling

Cell-Based Assays for Neurotransmitter Reuptake Inhibition

Specific data from cell-based assays quantifying the inhibitory activity of Desamino Chloro (S)-Fluoxetine on the reuptake of neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) are not available in the reviewed literature. For comparison, the parent compound, fluoxetine (B1211875), is well-characterized as a selective inhibitor of the serotonin transporter (SERT). mdpi.compsychopharmacologyinstitute.com Assays using cells expressing these transporters would be necessary to determine the potency (typically as an IC₅₀ value) and selectivity of this compound.

Table 1: Representative Data for Neurotransmitter Reuptake Inhibition (Hypothetical) No actual data is available for this compound. The table below is a template illustrating how such data would be presented.

CompoundSERT Inhibition (IC₅₀, nM)NET Inhibition (IC₅₀, nM)DAT Inhibition (IC₅₀, nM)
This compoundData Not AvailableData Not AvailableData Not Available

Enzyme Inhibition Studies (e.g., Cytochrome P450 isoforms in vitro)

No studies were found that investigated the inhibitory effects of this compound on cytochrome P450 (CYP450) enzymes. Fluoxetine and its primary metabolite, norfluoxetine (B159337), are known potent inhibitors of the CYP2D6 isoform, a characteristic with significant clinical implications for drug-drug interactions. nih.govclinpgx.org Investigating whether this compound shares this property would be crucial for understanding its potential metabolic profile.

Table 2: In Vitro Cytochrome P450 Inhibition Profile (Hypothetical) No actual data is available for this compound. The table below is a template illustrating how such data would be presented.

CompoundCYP2D6 Inhibition (Kᵢ, µM)CYP3A4 Inhibition (Kᵢ, µM)CYP2C19 Inhibition (Kᵢ, µM)
This compoundData Not AvailableData Not AvailableData Not Available

In Vivo Behavioral and Pharmacodynamic Studies in Animal Models

Assessment of Antidepressant-like Effects (e.g., Forced Swim Test)

No in vivo studies assessing the antidepressant-like effects of this compound in animal models like the Forced Swim Test (FST) or Tail Suspension Test (TST) were identified. In the FST, antidepressant compounds like fluoxetine typically reduce the duration of immobility, which is interpreted as an antidepressant-like effect. researchgate.netnih.gov Such tests would be required to determine if this compound has any activity in established behavioral models of depression.

Evaluation of Neurotransmitter Modulation in Vivo

There is no available data from in vivo studies, such as microdialysis in rodents, examining the effects of this compound on extracellular levels of neurotransmitters in specific brain regions. Systemic administration of fluoxetine has been shown to increase extracellular serotonin concentrations in the brain. nih.gov Similar studies would be necessary to understand if this compound engages with central nervous system targets in a way that modulates neurotransmitter levels.

Preclinical Pharmacodynamic Investigations of this compound Fall Short of Comparative Data with Fluoxetine in Animal Models

Despite its structural similarity to the widely studied antidepressant (S)-Fluoxetine, a comprehensive review of available scientific literature reveals a significant lack of publicly accessible preclinical data directly comparing the pharmacodynamic effects of this compound and fluoxetine in animal models.

This compound is recognized as a synthetic analogue of (S)-Fluoxetine. Structurally, it is characterized by the absence of the amino group (desamino) and the substitution of a chlorine atom on the propyl chain. While theoretical considerations suggest that such modifications would alter its pharmacological profile, detailed in vivo studies to confirm and quantify these differences appear to be limited or not publicly documented.

In the realm of behavioral pharmacology, animal models such as the forced swim test and the tail suspension test are standard tools for assessing the potential antidepressant-like effects of novel compounds. A thorough search of scientific databases and literature has not yielded any studies that have evaluated the effects of this compound in these or other relevant animal models of depression or anxiety. Consequently, there is no available data to construct comparative tables or provide detailed research findings on its in vivo efficacy relative to fluoxetine.

Similarly, studies investigating the impact of this compound on locomotor activity in animal models, which are important for identifying potential stimulant or sedative side effects, have not been found in the public domain.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of "Desamino Chloro (S)-Fluoxetine" from related substances and the parent drug matrix.

High-Performance Liquid Chromatography (HPLC) is a standard and widely adopted technique for the quantification and purity assessment of fluoxetine (B1211875) and its related impurities. nih.gov For "this compound," HPLC methods, typically coupled with UV detection, are employed to determine its presence and concentration.

Reverse-phase HPLC is commonly utilized, with C18 columns being a frequent choice for separation. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like triethylamine (B128534) in water) and an organic modifier such as methanol (B129727) or acetonitrile, run in a gradient mode to ensure the effective separation of all potential impurities. nih.gov Detection is commonly performed using a UV detector, with wavelengths around 215-230 nm being effective for this class of compounds. nih.gov The availability of a pure reference standard for "this compound" is essential for the validation of these analytical methods.

Interactive Table: Typical HPLC Parameters for Analysis of Fluoxetine and Related Impurities

Parameter Typical Conditions
Column Octadecylsilyl silica (B1680970) gel (C18), e.g., 150 mm x 4.6 mm, 3.0 µm
Mobile Phase Gradient mixture of aqueous buffer (e.g., triethylamine) and organic solvent (e.g., methanol)
Flow Rate 1.0 mL/min
Detection UV at 215 nm or 230 nm nih.gov

| Run Time | ~60 minutes nih.gov |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful tool for the identification and quantification of fluoxetine enantiomers and related substances, particularly in biological matrices. nih.govnih.gov This technique is applicable to volatile compounds or those that can be made volatile through derivatization. For the analysis of fluoxetine and its analogues, a liquid-liquid extraction step is typically performed, followed by separation on a chiral gas chromatographic column. nih.govnih.gov

The use of a chiral column, such as one modified with cyclodextrin (B1172386) derivatives (e.g., HYDRODEX β-6TBDM®), allows for the separation of enantiomers. nih.govnih.gov The mass spectrometer is operated in the selective-ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. nih.gov This method has proven to be linear and reproducible for quantifying fluoxetine enantiomers in concentration ranges of 50–500 ng/mL. nih.govnih.gov

Interactive Table: Example GC-MS Parameters for Chiral Analysis of Fluoxetine

Parameter Typical Conditions
Column Chiral Capillary Column (e.g., HYDRODEX β-6TBDM®, 50 m x 0.25 mm x 0.25 µm) nih.govnih.gov
Extraction Liquid-liquid extraction (e.g., with chloroform) nih.gov
Detection Mass Spectrometry (MS) in Electron Impact (EI), Selective-Ion Monitoring (SIM) mode nih.govnih.gov
Target Ions (m/z) for Fluoxetine 44 nih.govnih.gov

| Linear Range | 50–500 ng/mL nih.govnih.gov |

Spectroscopic and Spectrophotometric Approaches

Spectroscopic methods offer rapid and non-destructive techniques for the quantification of compounds, often complementing chromatographic analyses.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of fluoxetine in bulk and pharmaceutical dosage forms. researchgate.netijpsonline.com As a structural analogue, "this compound" is expected to exhibit a similar UV absorption profile. Studies on fluoxetine hydrochloride show a maximum absorbance (λmax) at approximately 225-231 nm when dissolved in solvents like distilled water or methanol. researchgate.netijpsonline.com The area under the curve (AUC) method, analyzing a wavelength range such as 220-231 nm, can also be employed for quantification. researchgate.net The method's linearity is typically established over a concentration range of 5-25 µg/mL, with high correlation coefficients demonstrating its reliability. researchgate.net

Interactive Table: UV-Vis Spectrophotometric Data for Fluoxetine Hydrochloride

Parameter Value
Solvent Distilled Water / Methanol researchgate.netrjptonline.org
λmax ~225 nm ijpsonline.com
AUC Wavelength Range 220-231 nm researchgate.net
Linearity Range 2.5-25 µg/mL researchgate.netijpsonline.com

| Correlation Coefficient (r²) | >0.998 researchgate.net |

Fluorimetry is a highly sensitive technique used for the determination of fluoxetine. nih.gov However, fluoxetine does not possess native fluorescence and requires derivatization with a fluorogenic reagent to be analyzed by this method. nih.gov Common derivatizing agents for fluoxetine, which is a secondary amine, include 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). The reaction forms a highly fluorescent product that can be measured. nih.govnih.gov

Since "this compound" is characterized by the absence of the terminal amino group, the derivatization strategies employed for fluoxetine that target this functional group would not be applicable. Therefore, direct fluorimetric methods using reagents like NBD-Cl are not suitable for "this compound." Alternative fluorimetric methods would require the inherent fluorescence of the molecule or a different derivatization approach that does not target the amino group.

Chiral Resolution and Enantiomeric Purity Determination Methods

As "this compound" is a chiral molecule, methods to resolve its enantiomers and determine enantiomeric purity are critical.

One of the primary techniques for enantiomeric resolution of this compound class is Capillary Electrophoresis (CE) . Specifically, cyclodextrin-modified capillary electrophoresis has been shown to achieve baseline separation of fluoxetine enantiomers within minutes. nih.gov Using a chiral selector like heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) in a phosphate (B84403) buffer allows for the effective discrimination between the R- and S-enantiomers. nih.gov This method is validated according to ICH guidelines and is noted for its sensitivity, linearity, and precision. nih.gov

Chiral HPLC is another robust method for separating enantiomers of fluoxetine and its derivatives. chiraltech.com Polysaccharide-based chiral stationary phases (CSPs), such as those functionalized with tris(3-chloro,5-methylphenylcarbamate) moieties (e.g., CHIRALPAK® IK), have demonstrated successful baseline resolution of fluoxetine enantiomers. chiraltech.com The separation is typically achieved in normal phase mode, using a mobile phase consisting of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, with a small amount of an amine modifier like diethylamine (B46881) (DEA). chiraltech.com

Chiral GC-MS , as described in section 6.1.2, also serves as a method for determining enantiomeric purity by separating the enantiomers on a chiral column before detection. nih.gov

Interactive Table: Methods for Chiral Resolution

Technique Chiral Selector / Column Key Parameters
Capillary Electrophoresis (CE) Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) nih.gov 50 mM phosphate buffer (pH 5.0), 10 mM TRIMEB, 15 °C, +20 kV nih.gov
Chiral HPLC Polysaccharide-based CSP (e.g., CHIRALPAK® IK) chiraltech.com Mobile Phase: Hexane/Ethanol/DEA or Hexane/IPA/DEA chiraltech.com

| Chiral GC-MS | Cyclodextrin-based chiral column (e.g., HYDRODEX β-6TBDM®) nih.gov | Temperature programmed separation nih.gov |

Preclinical Metabolic Pathways and Pharmacokinetics

In Vitro Metabolic Transformation Studies (e.g., Hepatocyte Assays)

Specific in vitro metabolic studies using systems like cryopreserved human hepatocytes or liver microsomes for Desamino Chloro (S)-Fluoxetine have not been detailed in available research. However, such assays are standard in preclinical drug development to determine a compound's metabolic stability and identify its metabolites. nuvisan.com For its parent compound, fluoxetine (B1211875), in vitro studies using rat liver S9 fractions and other microsomal systems have been crucial in identifying its major metabolites. nih.gov These assays typically involve incubating the compound with hepatocytes or microsomes, which contain a comprehensive suite of drug-metabolizing enzymes, and monitoring the compound's degradation and the formation of new products over time. nuvisan.comwuxiapptec.com

For this compound, a hepatocyte assay would likely reveal a different metabolic profile compared to fluoxetine. The primary N-demethylation pathway of fluoxetine would be absent. Instead, metabolism would likely center on other sites of the molecule, such as the phenyl rings and the chlorinated propyl chain, through oxidative and subsequent conjugation reactions.

Oxidative Metabolism and Conjugation Pathways

The metabolism of fluoxetine is characterized primarily by oxidative processes followed by conjugation. clinpgx.org

Oxidative Metabolism: The main oxidative pathway for fluoxetine is N-demethylation to its active metabolite, norfluoxetine (B159337). nih.govresearchgate.net As this compound lacks the N-methyl group, this pathway is not possible.

A secondary oxidative pathway for fluoxetine is O-dealkylation, which cleaves the ether bond to produce p-trifluoromethylphenol. nih.govdrugbank.com This pathway remains a strong possibility for this compound. Additionally, the presence of a chlorine atom and two aromatic rings provides other potential sites for oxidation. The molecule could undergo:

Aromatic hydroxylation: Addition of a hydroxyl group to either the phenyl or the trifluoromethyl-phenoxy ring.

Aliphatic hydroxylation: Oxidation of the propyl chain.

Dehalogenation: Removal of the chlorine atom, although this is generally a less common metabolic reaction.

Conjugation Pathways: Following oxidative metabolism, the resulting hydroxylated metabolites of fluoxetine undergo Phase II conjugation, primarily glucuronidation, to form more water-soluble compounds that can be easily excreted. drugbank.com It is highly probable that any hydroxylated metabolites of this compound would also be substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.

Metabolic Pathway Applicability to (S)-Fluoxetine Predicted Applicability to this compound Key Metabolites/Products
N-Demethylation Yes (Major Pathway)No(S)-Norfluoxetine
O-Dealkylation Yes (Minor Pathway)Yes (Predicted)p-Trifluoromethylphenol
Aromatic Hydroxylation MinorYes (Predicted)Hydroxylated derivatives
Glucuronidation YesYes (Predicted, following oxidation)Glucuronide conjugates

Cytochrome P450 Isoenzyme Involvement in Metabolism

The biotransformation of fluoxetine is mediated by a wide range of Cytochrome P450 (CYP) isoenzymes. nih.gov CYP2D6 is the primary enzyme responsible for the N-demethylation of fluoxetine to norfluoxetine. nih.govresearchgate.netclinpgx.org Several other enzymes, including CYP2C9, CYP2C19, CYP3A4, CYP1A2, and CYP2B6, also contribute to this process to a lesser extent. drugbank.commdpi.com

Given that the main metabolic route for this compound is likely O-dealkylation and hydroxylation, the key CYP enzymes would differ. For fluoxetine, O-dealkylation is mediated by CYP2C19 and CYP3A4. drugbank.comunipd.it Therefore, it is plausible that these two enzymes would play a significant role in the metabolism of this compound. The involvement of other enzymes like CYP2D6 or CYP2C9 in potential hydroxylation reactions cannot be ruled out without specific experimental data.

CYP Isoenzyme Role in Fluoxetine Metabolism Predicted Role in this compound Metabolism
CYP2D6 Major role in N-demethylation nih.govg-standaard.nlPossible role in hydroxylation
CYP2C9 Contributes to N-demethylation (especially of R-fluoxetine) nih.govmdpi.comPossible role in hydroxylation
CYP2C19 Minor role in N-demethylation; involved in O-dealkylation nih.govdrugbank.comPredicted role in O-dealkylation
CYP3A4 Minor role in N-demethylation; involved in O-dealkylation drugbank.comPredicted role in O-dealkylation
CYP1A2/2B6 Minor contributors to N-demethylation drugbank.comUnknown

Stereoselective Metabolism in Preclinical Models

The metabolism of fluoxetine is highly stereoselective. researchgate.net Studies in preclinical and clinical settings show that CYP2D6 preferentially metabolizes S-fluoxetine. clinpgx.orgnih.gov In individuals who are "poor metabolizers" due to genetic variations in CYP2D6, the clearance of S-fluoxetine is significantly slower than in "extensive metabolizers". nih.govclinpgx.org Conversely, CYP2C9 shows a preference for the demethylation of R-fluoxetine. clinpgx.orgmdpi.com

The enantiomers and their metabolites also exhibit stereoselective inhibition of CYP enzymes. The (S)-enantiomers of both fluoxetine and norfluoxetine are more potent inhibitors of CYP2D6 than their corresponding (R)-enantiomers. researchgate.netnih.gov

Although no direct studies exist for this compound, it is a chiral molecule, and its interaction with metabolic enzymes would almost certainly be stereoselective. Preclinical models would likely show different rates of metabolism for the (S) and (R) enantiomers. The affinity for and inhibition of specific CYP enzymes, such as CYP2C19 and CYP3A4, would be expected to differ between the enantiomers, paralleling the stereoselectivity observed with the parent compound. researchgate.net

Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking simulations are employed to predict the preferred orientation of Desamino Chloro (S)-Fluoxetine when bound to a receptor, primarily the human serotonin (B10506) transporter (hSERT). These models are built upon the established binding modes of parent compounds like (S)-fluoxetine.

Studies on fluoxetine (B1211875) and other selective serotonin reuptake inhibitors (SSRIs) have identified a central binding site (S1) within the serotonin transporter (SERT) that overlaps with the substrate (serotonin) binding site. nih.gov Molecular docking of (S)-fluoxetine into homology models of SERT, often based on the leucine (B10760876) transporter (LeuT) as a template, reveals key interactions. The trifluoromethylphenoxy group typically lodges in a hydrophobic pocket, while the phenyl group engages in other hydrophobic or pi-stacking interactions. nih.gov The secondary amine of fluoxetine is crucial, forming a key salt bridge with an acidic residue like Asp98.

Absence of the Amino Group: The most critical change is the lack of the protonatable nitrogen. This eliminates the possibility of forming the canonical salt bridge with Asp98, a primary anchor point for fluoxetine and serotonin. The binding affinity is therefore predicted to be substantially lower, as this key electrostatic interaction is lost.

Presence of the Chloro Group: The chlorine atom on the propyl chain introduces a new point of interaction. Depending on its orientation, it can engage in halogen bonding or other weak electrostatic interactions with polar residues in the binding pocket. It also increases the lipophilicity of the aliphatic chain, potentially enhancing hydrophobic contacts with nonpolar residues.

The (S)-enantiomer is noted to have a higher affinity for serotonin transporters, a characteristic attributed to its specific three-dimensional binding conformation. Molecular docking simulations help to rationalize this stereoselectivity by modeling the precise fit of the enantiomer within the chiral environment of the transporter's binding site.

Interacting Residue in SERT (Example)Interaction Type with (S)-FluoxetinePredicted Interaction Type with this compound
Asp98 Salt Bridge / Ionic BondInteraction Lost
Ile172 HydrophobicHydrophobic
Tyr95 Hydrophobic / Pi-StackingHydrophobic / Pi-Stacking
Phe335 HydrophobicHydrophobic
Gly100 van der Waalsvan der Waals
Binding Pocket Residues van der WaalsEnhanced Hydrophobic/van der Waals contact from Chloro group

This table is illustrative, based on published models of fluoxetine binding to SERT.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, complementing the static view from molecular docking. escholarship.org MD simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose and conformational changes in both the ligand and the receptor. arxiv.org

For a docked pose of this compound within the SERT binding site, an MD simulation would be used to:

Assess Binding Stability: The stability of the complex is evaluated by monitoring metrics such as the root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, typically nanoseconds to microseconds. nih.gov A stable RMSD suggests the ligand remains in its initial binding pocket, while significant fluctuations could indicate an unstable or transient interaction.

Analyze Conformational Changes: Ligand binding is known to induce conformational changes in the transporter. researchgate.net MD simulations can reveal how the binding of this compound might alter the dynamics of SERT's transmembrane helices and extracellular loops, potentially stabilizing an outward-facing or occluded state of the transporter. nih.gov

Refine Interaction Analysis: MD allows for the analysis of dynamic interactions, such as the formation and breaking of hydrogen bonds or the persistence of hydrophobic contacts over time. nih.gov This can refine the understanding of how the compound is held within the binding site in a solvated, physiological environment.

Given the loss of the primary anchoring salt bridge, MD simulations would be particularly valuable in determining if alternative, weaker interactions (e.g., involving the chloro group and ether oxygen) are sufficient to maintain a stable, long-lasting binding event.

Simulation ParameterPurposeTypical Value/Method
Force Field Defines the potential energy of the systemCHARMM, AMBER, OPLS
Water Model Explicitly models the solvent environmentTIP3P, SPC/E
System Size Includes protein, ligand, water, and ions~100,000 atoms
Simulation Time Duration to observe relevant motions100 ns - 1 µs
Analysis Metrics Quantify stability and interactionsRMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy

This table represents typical parameters for an MD simulation of a ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of fluoxetine analogs, a QSAR model could predict their potency as SERT inhibitors based on calculated molecular descriptors.

In the context of this compound, a QSAR model for SERT inhibition would analyze descriptors representing its key structural changes:

Electronic Descriptors: The absence of the basic methylamino group drastically lowers the pKa and removes a positive charge at physiological pH. This would be captured by descriptors related to partial charges and electrostatic potential.

Topological and Steric Descriptors: Changes in molecular shape, size, and connectivity due to the structural modifications would be encoded by topological and shape-based descriptors.

Existing structure-activity relationship studies on fluoxetine derivatives highlight the importance of these features. For instance, the para-trifluoromethyl group on the phenoxy ring is considered a pivotal structural element for high-affinity interaction with the serotonin transporter. researchgate.netlongdom.org Furthermore, a study on fluoxetine derivatives found that replacing the methylamino group with chlorine abolished anti-inflammatory activity, indicating the functional importance of the amino group for certain biological effects. nih.gov A QSAR model would mathematically capture these relationships, likely predicting a significant decrease in SERT inhibitory activity for this compound due to the loss of the critical amino group interaction.

Molecular Descriptor(S)-FluoxetineThis compound (Predicted Change)Implication for QSAR Model
logP ~4.05IncreaseHigher lipophilicity
Topological Polar Surface Area (TPSA) ~12.5 ŲDecreaseLess polar surface
pKa ~9.8-10.0N/A (non-ionizable)Loss of positive charge at pH 7.4
Hydrogen Bond Donors 10Inability to donate hydrogen bonds
Molecular Weight 309.33 g/mol 314.73 g/mol Slight increase

Descriptor values for (S)-Fluoxetine are approximate. Predicted changes for the derivative are based on its structural modifications.

In Silico Prediction of Preclinical ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the drug-likeness of a compound. mdpi.com By comparing the predicted profile of this compound to that of fluoxetine, researchers can anticipate its pharmacokinetic behavior.

The structural changes in this compound are expected to significantly alter its ADMET profile compared to the parent drug:

Absorption: Fluoxetine is well-absorbed from the GI tract. researchgate.net The increased lipophilicity and reduced polarity of the desamino chloro derivative might maintain or slightly increase passive intestinal absorption. However, the loss of the basic center could alter its solubility profile.

Distribution: Fluoxetine is widely distributed and readily crosses the blood-brain barrier (BBB). The increased lipophilicity of this compound could favor BBB penetration. However, the positive charge of fluoxetine at physiological pH is known to be a factor in its interaction with transporters; the absence of this charge would change its distribution characteristics.

Metabolism: Fluoxetine is primarily metabolized by N-demethylation via CYP2D6 to its active metabolite, norfluoxetine (B159337). Since this compound lacks the N-methyl group, this primary metabolic pathway is blocked. Its metabolism would likely be redirected to other sites, such as aromatic hydroxylation or oxidation of the propyl chain.

Toxicity: Various computational models can predict potential toxicities, such as cardiotoxicity (hERG inhibition) or mutagenicity. The removal of the amine moiety, a common structural feature in many CNS-active drugs, would likely alter its predicted toxicity profile.

ADMET Property(S)-Fluoxetine (Known/Predicted)This compound (Predicted)Rationale for Change
Lipinski's Rule of 5 CompliantCompliantMinor changes in MW and logP keep it within limits.
Human Intestinal Absorption HighHighIncreased lipophilicity may favor passive absorption.
Blood-Brain Barrier (BBB) Permeation YesYesIncreased lipophilicity is favorable for BBB crossing.
P-glycoprotein (P-gp) Substrate YesLikely No/ReducedMany P-gp substrates are cationic; removal of the basic center reduces this likelihood.
CYP2D6 Metabolism Major Substrate (N-demethylation)Not a substrate for N-demethylationThe N-methyl group, the primary site of metabolism, is absent.
hERG Inhibition Low-Moderate RiskPotentially Lower RiskThe basic nitrogen is often a key feature for hERG blockers; its absence may reduce risk.

This table provides a comparative in silico prediction. Actual experimental values may differ.

Environmental Impact and Ecotoxicological Research in Preclinical Contexts

Stereoselective Environmental FateThere is no research on whether the environmental fate of this compound is stereoselective.

Therefore, a scientifically accurate article that adheres to the provided outline cannot be generated.

Future Research Directions

Exploration of Novel Molecular Targets beyond Monoamine Transporters

While fluoxetine's primary mechanism of action involves the inhibition of monoamine transporters, a significant body of research is now focused on identifying novel molecular targets to develop antidepressants with improved efficacy and faster onset of action. nih.govmdpi.com Given that Desamino Chloro (S)-Fluoxetine is a direct analogue of (S)-Fluoxetine, a crucial future direction is to investigate its potential interactions with these emerging non-monoaminergic targets.

Research has shown that some antidepressants may exert their effects through pathways involving the N-methyl-D-aspartate (NMDA) receptors, γ-aminobutyric acid (GABA) receptors, and the sphingomyelin-ceramide system. nih.govmdpi.com For instance, certain antidepressants can functionally inhibit acid sphingomyelinase (ASM), leading to changes in ceramide levels that may normalize stress-induced deficits in hippocampal neurogenesis. mdpi.com Future studies should aim to screen this compound against these targets to determine if the structural modifications—specifically the absence of the amino group and the addition of a chlorine atom—confer any unique binding affinities or functional activities.

Furthermore, investigating targets within inflammatory pathways, oxidative and nitrosative stress (O&NS) pathways, and neurotrophic signaling systems could reveal unexpected biological functions. nih.gov Antidepressants have been shown to bind directly to the neurotrophin receptor TRKB, facilitating the effects of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal plasticity. mdpi.com Assessing the ability of this compound to modulate these pathways could uncover novel therapeutic potential.

Table 1: Potential Novel Molecular Targets for Antidepressant Research

Target Class Specific Examples Potential Therapeutic Relevance
Glutamatergic System NMDA Receptors, AMPA Receptors Rapid antidepressant effects, synaptogenesis nih.govnih.gov
GABAergic System GABAa Receptors, GABAb Receptors Regulation of serotonergic and dopaminergic neuron activity nih.gov
Neurotrophic Pathways TRKB Receptor (BDNF signaling) Neuronal plasticity, neurogenesis, long-term therapeutic effects mdpi.comnih.gov
Lipid Signaling Acid Sphingomyelinase (ASM)/Ceramide System Regulation of neurogenesis and stress response mdpi.com
Inflammatory Pathways Cytokines (e.g., IL-6, TNF-α) Modulation of neuroinflammation associated with depression nih.gov

| Oxidative Stress Pathways | N-acetylcysteine (NAC) targets | Protection against neurotoxicity and impaired neuroplasticity nih.gov |

Development of Advanced Synthetic Strategies for Enhanced Enantioselectivity

Current synthesis of this compound involves nucleophilic substitution reactions where parameters such as solvent, temperature, and catalyst choice are critical for yield and enantioselectivity. chemicalbook.com Future work could explore novel catalytic systems to improve the stereochemical control of the reaction. The development of catalytic enantioselective methods for preparing α-trifluoromethyl amines, a related class of compounds, provides a roadmap for this endeavor. nih.gov Strategies such as the catalytic enantioselective reduction of trifluoromethyl-substituted imines or the use of chiral catalysts in coupling reactions could be adapted. researchgate.netnih.gov

Furthermore, chemoenzymatic approaches, which utilize enzymes for stereoselective transformations, offer a promising avenue for producing highly pure enantiomers under mild reaction conditions. semanticscholar.org Investigating enzymes that can selectively catalyze the formation of the (S)-enantiomer of key intermediates would be a significant step forward. The goal is to develop a robust, scalable, and cost-effective synthetic route that consistently produces this compound with high enantiomeric excess, facilitating more precise pharmacological studies.

Refinement of Preclinical Models for Specificity and Predictivity

A major challenge in developing new central nervous system drugs is the limited predictive validity of traditional animal models of depression. wjgnet.comresearchgate.net These models often fail to capture the heterogeneity of the disorder and may not reliably predict efficacy in human clinical trials, particularly for compounds with novel mechanisms of action. wjgnet.com Therefore, a critical area of future research is the refinement of preclinical models to better assess the specific effects of compounds like this compound.

Future models should move beyond simple behavioral readouts and incorporate more complex, systems-level approaches. This includes the use of antidepressant-insensitive animal strains to identify compounds that may be effective for treatment-resistant depression. nih.govwjgnet.com Additionally, integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling with tissue-specific metabolite profiling can help bridge the gap between animal and human studies, as metabolic differences are a common source of discrepancies.

Recent preclinical work has also utilized specific disease models to explore non-traditional effects of antidepressants. For example, fluoxetine (B1211875) has been studied in a mouse model of Mucopolysaccharidosis type I (MPS-I) to assess its impact on lysosomal dysfunction. upenn.edu Adopting similar targeted approaches for this compound could help elucidate its specific biological functions and predictive biomarkers. Incorporating factors like gender, which can influence depression prevalence and treatment response, will also be crucial for developing more predictive and specific preclinical frameworks. wjgnet.com

Investigation of Broader Biological Activities in Preclinical Systems

While this compound has been primarily studied as a reference standard for impurity analysis in the manufacturing of (S)-Fluoxetine, its structural similarity to a potent therapeutic agent suggests it may possess its own distinct biological activities. A comprehensive investigation into these broader activities in various preclinical systems is a logical and exciting future direction.

Systematic screening of the compound against a wide array of receptors, enzymes, and ion channels could uncover off-target effects or entirely new primary targets. Fluoxetine itself has demonstrated utility in treating a range of conditions beyond depression, including obsessive-compulsive disorder, panic disorder, and bulimia nervosa. researchgate.netnih.govdrugbank.com This precedent suggests that its analogues could also have a wider therapeutic window than initially anticipated.

Preclinical studies could explore the effects of this compound in models of anxiety, cognitive dysfunction, and neurodegenerative diseases. Given recent findings on fluoxetine's ability to boost lysosomal function and promote the degradation of glycosaminoglycans in cellular models of lysosomal storage disorders, it would be valuable to assess if this compound shares these properties. upenn.edu Such exploratory preclinical research is essential for "drug repurposing" and could reveal novel therapeutic applications for this unique molecule, transforming it from a simple chemical reference into a lead compound for new drug discovery efforts.

Q & A

Q. What are the key synthetic pathways for Desamino Chloro (S)-Fluoxetine, and how do reaction conditions influence enantiomeric purity?

this compound is synthesized via nucleophilic substitution reactions involving intermediates like 3-(chloro)-N-methyl-3-phenylpropylamine and fluorinated aromatic compounds. Reaction parameters such as solvent polarity, temperature, and catalyst choice (e.g., potassium carbonate) critically affect yield and enantioselectivity . To ensure purity, chiral resolution techniques such as cyclodextrin-modified capillary electrophoresis (CD-CE) are recommended, as demonstrated in enantioselective analyses of fluoxetine derivatives .

Q. How does the stereochemistry of this compound impact its pharmacological activity compared to the (R)-enantiomer?

The (S)-enantiomer exhibits higher affinity for serotonin reuptake transporters due to its three-dimensional binding conformation. Methodologically, comparative studies should employ chiral separation techniques (e.g., CD-CE with TRIMEB as a chiral selector) followed by in vitro receptor-binding assays to quantify enantiomer-specific activity . Structural analogs and molecular docking simulations can further elucidate stereochemical interactions .

Q. What analytical methods are validated for quantifying this compound in complex matrices (e.g., plasma, brain tissue)?

High-performance liquid chromatography (HPLC) with UV detection (230 nm) and mass spectrometry (LC-MS/MS) are standard for quantification. For enantiomeric resolution, capillary electrophoresis using 50 mM phosphate buffer (pH 5.0) with 10 mM TRIMEB achieves baseline separation within 5 minutes . Method validation should follow ICH guidelines for linearity, accuracy, and precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical vs. clinical efficacy data for this compound?

Discrepancies often arise from interspecies metabolic differences or off-target effects. To address this, integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling with tissue-specific metabolite profiling. For example, fluoxetine’s metabolite norfluoxetine has prolonged half-lives in humans, which may not be replicated in rodent models . Meta-analyses of high-quality RCTs (using PRISMA guidelines) can statistically harmonize outcomes while controlling for confounding variables like comorbidities .

Q. What experimental designs optimize the detection of long-term neuroadaptive changes induced by this compound?

Longitudinal studies with repeated-measures ANOVA are essential. Use in vivo microdialysis to monitor real-time serotonin fluctuations in rodent models, paired with immunohistochemistry to assess synaptic density changes. For clinical translation, incorporate neuroimaging (fMRI or PET scans) to correlate structural plasticity with behavioral outcomes . Ensure blinding and randomization to mitigate bias .

Q. How should researchers address variability in enantiomeric metabolism across patient populations?

Population pharmacokinetic (PopPK) modeling can account for genetic polymorphisms (e.g., CYP2D6, CYP2C19) influencing metabolic rates. Stratify cohorts by genotype and employ mixed-effects models to quantify interindividual variability. Cross-validation with in vitro hepatocyte assays can confirm metabolic pathways . For ethical rigor, align stratification protocols with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What statistical approaches best handle incomplete datasets in multi-center trials studying this compound?

Use multiple imputation (MI) or maximum likelihood estimation (MLE) to address missing data, ensuring robustness via sensitivity analyses. For non-normal distributions, non-parametric tests (e.g., Mann-Whitney U) are preferable. Pre-register analysis plans on platforms like ClinicalTrials.gov to enhance reproducibility .

Methodological Guidance

Q. How to design a factorial analysis for optimizing chiral separation conditions?

Apply orthogonal experimental design (e.g., Taguchi method) to test variables such as buffer pH, cyclodextrin concentration, and voltage. Response surface methodology (RSM) can model interactions between factors and identify optimal conditions . Validate robustness using Youden’s test for inter-laboratory reproducibility .

Q. What criteria ensure rigorous peer review of this compound studies?

Follow Beilstein Journal guidelines:

  • Data transparency : Publish raw datasets as supplementary information with clear metadata .
  • Reproducibility : Detail synthetic protocols, including solvent purity, reaction times, and purification steps .
  • Conflict management : Disclose funding sources and use blinded peer review to reduce bias .

Q. How to structure a meta-analysis addressing conflicting outcomes in fluoxetine derivatives research?

Adopt PRISMA 2020 guidelines:

  • Define inclusion/exclusion criteria (e.g., RCTs with Jadad scores ≥3) .
  • Use random-effects models to account for heterogeneity.
  • Perform subgroup analyses by dosage, patient age, and follow-up duration.
  • Assess publication bias via funnel plots and Egger’s regression .

Data Presentation Standards

  • Tables : Include mean ± SD, p-values, and effect sizes (e.g., Cohen’s d). Annotate outliers and missing data .
  • Figures : Use scatterplots for dose-response curves and forest plots for meta-analyses. Label axes in SI units and provide error bars .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.